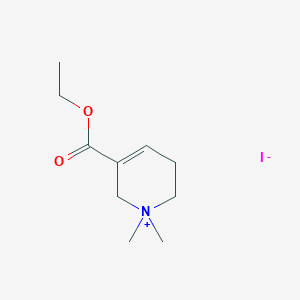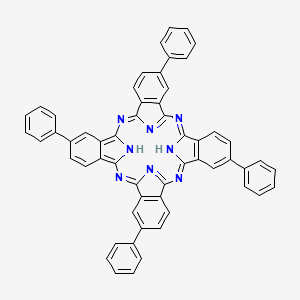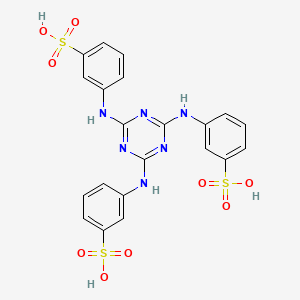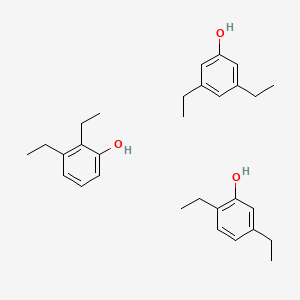
Unii-O7TO8QV9YC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Unique Ingredient Identifier (UNII) “Unii-O7TO8QV9YC” is a chemical substance with specific properties and applications. This identifier is part of the FDA’s Global Substance Registration System, which ensures efficient and accurate exchange of information on substances .
Preparation Methods
Selective Hydrogenation: Using catalysts such as Ni/SiO2 for the selective hydrogenation of precursors.
Precipitation Methods: Utilizing oxalic acid or sodium carbonate for precipitation.
Temperature Control: Growing bacterial cultures at specific temperatures to affect transformation efficiency.
Chemical Reactions Analysis
Chemical reactions involving Unii-O7TO8QV9YC can include:
Oxidation and Reduction: These reactions involve the transfer of electrons between reactants.
Substitution Reactions: Where one atom or group of atoms in a molecule is replaced by another atom or group of atoms.
Common Reagents and Conditions: Typical reagents might include acids, bases, and various catalysts under controlled temperature and pressure conditions
Major Products: The products formed depend on the specific reactions and conditions applied.
Scientific Research Applications
Unii-O7TO8QV9YC has a wide range of applications in scientific research, including:
Chemistry: Used in various chemical reactions and synthesis processes.
Medicine: Could be involved in drug development and therapeutic research.
Industry: Utilized in manufacturing processes and material science .
Mechanism of Action
The mechanism of action for Unii-O7TO8QV9YC involves its interaction with specific molecular targets and pathways. While detailed information is not available, similar compounds often act by:
Inhibiting Enzymes: Such as isocitrate dehydrogenase-1 (IDH1) inhibitors used in cancer treatment.
Binding to Receptors: Modulating receptor activity to exert therapeutic effects.
Pathways Involved: Various biochemical pathways depending on the specific application.
Comparison with Similar Compounds
Unii-O7TO8QV9YC can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
26967-65-7 |
|---|---|
Molecular Formula |
C30H42O3 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
2,3-diethylphenol;2,5-diethylphenol;3,5-diethylphenol |
InChI |
InChI=1S/3C10H14O/c1-3-8-5-9(4-2)7-10(11)6-8;1-3-8-5-6-9(4-2)10(11)7-8;1-3-8-6-5-7-10(11)9(8)4-2/h3*5-7,11H,3-4H2,1-2H3 |
InChI Key |
ZAEITZKGXCXUNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)O.CCC1=C(C(=CC=C1)O)CC.CCC1=CC(=CC(=C1)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
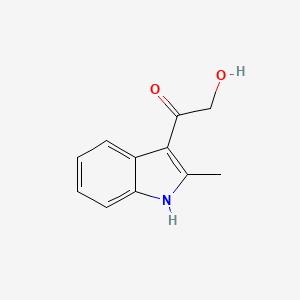
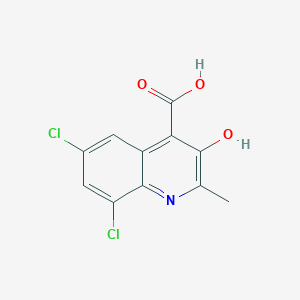
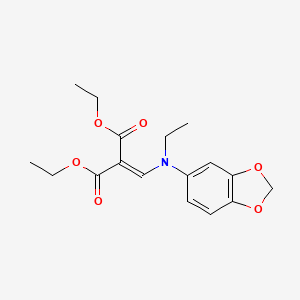
![Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate](/img/structure/B13749877.png)
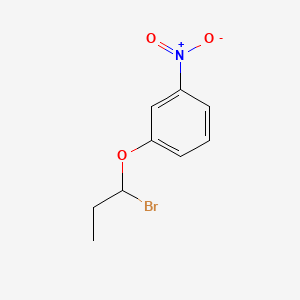
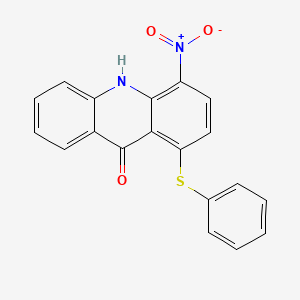

![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)

